molecular formula C16H22N2O2 B13074850 N-Cbz-3-Aminomethyl-8-azabicyclo[3.2.1]octane

N-Cbz-3-Aminomethyl-8-azabicyclo[3.2.1]octane

Cat. No.: B13074850
M. Wt: 274.36 g/mol
InChI Key: HYYDRPYZAUANKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cbz-3-Aminomethyl-8-azabicyclo[3.2.1]octane is a chemically protected derivative of 3-amino-8-azabicyclo[3.2.1]octane, which serves as a crucial synthetic intermediate for constructing the 8-azabicyclo[3.2.1]octane scaffold . This core scaffold is the central structural motif found in tropane alkaloids, a class of compounds renowned for a wide spectrum of biological activities . The carbobenzyloxy (Cbz) protecting group enhances the compound's utility in organic synthesis by stabilizing the amine functionality during reaction sequences, allowing for selective deprotection at a later stage to unveil the free amine for further derivatization. This building block is invaluable in pharmaceutical research for the enantioselective construction of complex molecules . Its primary research value lies in its application as a precursor for the development of receptor ligands. Derivatives of the 8-azabicyclo[3.2.1]octane core have been extensively studied as ligands for key central nervous system receptors, including dopamine (D2 and D3) and serotonin (5-HT1A and 5-HT2) receptors . This interaction mechanism makes related compounds targets for investigating new therapeutic agents for neurological and psychiatric conditions, such as antipsychotics, antidepressants, and anxiolytics . Furthermore, this scaffold has been explored in other drug classes, such as CCR5 antagonists like maraviroc, highlighting its versatility in medicinal chemistry . This product is intended for research applications as a key intermediate and is strictly for laboratory use. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

benzyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C16H22N2O2/c17-10-13-8-14-6-7-15(9-13)18(14)16(19)20-11-12-4-2-1-3-5-12/h1-5,13-15H,6-11,17H2

InChI Key

HYYDRPYZAUANKR-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-3-Aminomethyl-8-azabicyclo[3.2.1]octane typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Cbz-3-Aminomethyl-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N-Cbz-3-Aminomethyl-8-azabicyclo[3.2.1]octane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-Cbz-3-Aminomethyl-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Tropane Derivatives

The parent compound, 8-azabicyclo[3.2.1]octane (nortropane), lacks substituents but serves as a foundational scaffold. Key derivatives include:

  • 8-Methyl-8-azabicyclo[3.2.1]octane (tropane) : Methylation at the bridgehead nitrogen increases lipophilicity and alters pharmacokinetics. Tropane derivatives like atropine and cocaine are pharmacologically significant .
  • 3-Amino-8-azabicyclo[3.2.1]octane: Used in Maraviroc (CCR5 antagonist), this derivative highlights the importance of amino substitution for receptor binding.

Key Differences :

Property N-Cbz-3-Aminomethyl Derivative 3-Amino Derivative (Maraviroc Core)
pKa (tertiary amine) ~9.5 (estimated) 9.47 ± 0.48
Protection Cbz group enhances stability Unprotected amine for direct binding
Conformational Rigidity Retained tropane rigidity Similar, but substituents alter steric profile

Azabicyclo[3.3.0]octane Derivatives

Replacement of the tropane core with 5-amino-3-azabicyclo[3.3.0]octane (a fused bicyclo[3.3.0] system) was explored in Maraviroc analogs. Despite similar pKa values (~9.42 ± 0.48), the altered ring geometry reduced CCR5 binding affinity by ~30%, emphasizing the tropane scaffold’s superior conformational fit .

Sulfonamide-Functionalized Azabicyclo Derivatives

  • 2-Azabicyclo[3.2.1]octane sulfonamides: Derivatives with dansyl or biphenylsulfonamide groups exhibit antiviral activity against HPIV-3 and EMCV. However, N-Cbz-3-aminomethyl substitution may reduce antiviral efficacy due to steric hindrance from the Cbz group .
  • 8-[(4-Aminophenyl)sulfonyl]-8-azabicyclo[3.2.1]octane-3-carbonitrile: This compound demonstrates how sulfonamide and nitrile substituents enhance solubility and target engagement compared to the Cbz-protected analog .

Activity Comparison :

Compound Antiviral Activity (HPIV-3) Key Substituents
2-Azabicyclo[3.2.1]octane sulfonamide Moderate (IC50 ~10 µM) Dansyl group
N-Cbz-3-Aminomethyl derivative Not reported Cbz-aminomethyl

Heteroatom-Modified Bicyclic Systems

  • 8-Oxa-3-azabicyclo[3.2.1]octane (M4): Evaluated in PI3K inhibitors, oxygen substitution at the 8-position reduced binding affinity compared to the all-carbon tropane system.
  • 3-Oxa-8-azabicyclo[3.2.1]octane (M3) : Similar to M4, oxygen introduction disrupts hydrophobic interactions critical for kinase inhibition .

Diazabicyclo Derivatives

  • 1,2-Diazabicyclo[3.2.1]octane : The additional nitrogen atom introduces polarity but reduces metabolic stability. Unlike the Cbz-protected derivative, this compound lacks a sterically shielded amine, limiting its use in CNS-targeted therapies .

Biological Activity

N-Cbz-3-Aminomethyl-8-azabicyclo[3.2.1]octane is a nitrogen-containing bicyclic compound that has garnered attention for its significant biological activities, particularly in the realm of neuropharmacology. This article explores its biological activity, mechanisms, and potential therapeutic applications, supported by various research findings and case studies.

Structural Characteristics

This compound features a unique bicyclic structure that includes a carbobenzyloxy (Cbz) protective group on the amino functionality. This structural configuration enhances its chemical properties and biological interactions, making it a valuable scaffold in medicinal chemistry.

Biological Activity

The compound has shown notable interactions with several enzymes, particularly:

  • Acetylcholinesterase (AChE) : this compound acts as an inhibitor of AChE, which is crucial for the breakdown of acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, potentially enhancing cholinergic transmission and offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's disease .
  • Butyrylcholinesterase (BChE) : Similar to its action on AChE, this compound also inhibits BChE, further contributing to prolonged acetylcholine signaling in synaptic clefts.

The primary mechanism through which this compound exerts its effects involves binding to the active sites of target enzymes, leading to decreased enzymatic activity. This interaction not only affects neurotransmission but may also influence other signaling pathways associated with nicotinic acetylcholine receptors (nAChRs)【1】【4】.

Neuropharmacology

Research has indicated that this compound can enhance cognitive functions and improve memory retention in animal models at low doses【3】【4】. These findings suggest its potential use in treating cognitive deficits associated with various neurological disorders.

Inflammatory Response Modulation

Studies have explored related compounds within the azabicyclo[3.2.1]octane class that inhibit intracellular N-acylethanolamine-hydrolyzing acid amidase (NAAA), presenting a novel approach to managing inflammatory responses【2】. Although not directly tested on this compound, these findings highlight the broader therapeutic potential of azabicyclic compounds.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
6-Oxa-3-Azabicyclo[3.2.1]octan-8-one hydrochlorideContains oxygen heteroatomUsed in tropane alkaloid synthesis; different reactivity
2-Azabicyclo[3.2.1]octaneLacks Cbz protectionSimpler structure; used extensively in drug discovery
Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octaneHydroxymethyl group additionOffers different functionalization opportunities

N-Cbz-3-Aminomethyl's specific protective group allows for selective interactions with biological targets, providing a versatile platform for drug design【1】【4】.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.